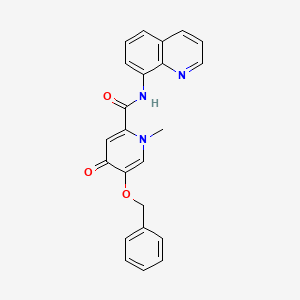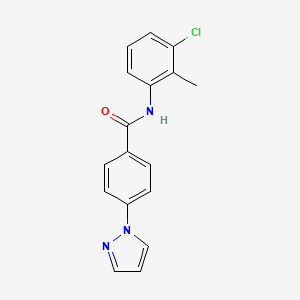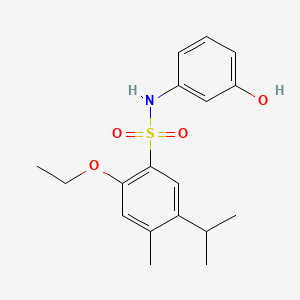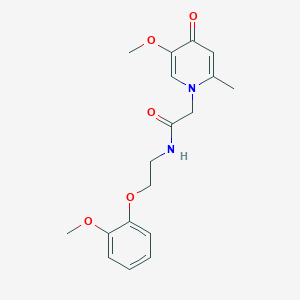![molecular formula C16H15N7OS B13372310 N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13372310.png)
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide is a complex organic compound that features an indole, thiazole, and tetrazole moiety. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally the introduction of the tetrazole moiety. Common reagents used in these steps include halogenated intermediates, amines, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings are known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit similar biological activities.
Thiazole Derivatives: Thiamine (vitamin B1) and other thiazole-containing compounds have comparable chemical properties.
Tetrazole Derivatives: Compounds such as 5-substituted tetrazoles are used in pharmaceuticals for their bioactive properties.
Uniqueness
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide is unique due to the combination of indole, thiazole, and tetrazole moieties in a single molecule. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H15N7OS |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C16H15N7OS/c24-15(6-3-7-23-10-18-21-22-23)20-16-19-14(9-25-16)12-8-17-13-5-2-1-4-11(12)13/h1-2,4-5,8-10,17H,3,6-7H2,(H,19,20,24) |
InChIキー |
PHVBAOOBQDXJRR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CCCN4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372234.png)
![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)

![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372239.png)
![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)
![9-(4-bromophenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372257.png)


![Ethyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B13372275.png)

![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)

